molecular formula C21H20ClN5O2S B2548981 7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline CAS No. 904584-20-9

7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2548981
CAS No.: 904584-20-9
M. Wt: 441.93
InChI Key: VZLKRRUMFAIFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazoloquinazoline ring, and a sulfonyl group attached to a dimethylphenyl group .


Molecular Structure Analysis

The molecular formula of the compound is C23H18ClN5O2S, and its molecular weight is 463.94 . It contains several cyclic structures and functional groups, which could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups and cyclic structures. For example, the triazoloquinazoline ring and the sulfonyl group could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could influence its solubility, while the cyclic structures could influence its stability .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Biological Activity : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized, showcasing good antifungal activities and insecticidal activity. Notably, specific compounds exhibited significant inhibition against Rhizotonia erealis and Helminthosporium maydis, as well as notable mortality against Plutella xylostella and Helicoverpa armigera, indicating potential agricultural applications (Xu et al., 2017).

  • Chemical Transformations and New Syntheses : Investigations into partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have yielded insights into synthetic pathways that produce amides through acylation, leading to the development of new mesoionic heterocycles. This research outlines a method for preparing compounds that could be foundational in the synthesis of complex molecular structures for pharmaceutical development (Chernyshev et al., 2014).

  • Herbicidal Activity : Research into the synthesis and biological activity of sulfone derivatives highlights the utility of triazoloquinazoline structures in agricultural chemistry, demonstrating significant herbicidal activity. These findings suggest a potential route for the development of new herbicides based on the triazoloquinazoline scaffold (Xu et al., 2017).

Anticancer Potential

  • Anticancer Activity : A study on selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds revealed promising antiproliferative agents against various human tumor cell lines, including ovarian and lung cancer cells. The research indicates that certain derivatives based on the triazoloquinazoline structure may offer new avenues for cancer treatment, with some compounds showing selective influence on specific cancer cell lines (Pokhodylo et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and other activities .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-13-5-7-16(11-14(13)2)30(28,29)21-20-23-19(26-9-3-4-10-26)17-12-15(22)6-8-18(17)27(20)25-24-21/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKRRUMFAIFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.